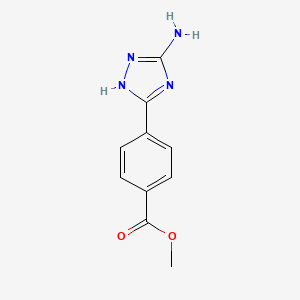
Methyl 4-(3-amino-1H-1,2,4-triazol-5-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(5-amino-4H-1,2,4-triazol-3-yl)benzoate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a triazole ring substituted with an amino group and a benzoate ester group. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(5-amino-4H-1,2,4-triazol-3-yl)benzoate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(5-amino-4H-1,2,4-triazol-3-yl)benzoic acid with methanol in the presence of a catalyst to form the ester. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity methyl 4-(5-amino-4H-1,2,4-triazol-3-yl)benzoate .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-amino-4H-1,2,4-triazol-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Methyl 4-(5-amino-4H-1,2,4-triazol-3-yl)benzoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antifungal, antibacterial, and anticancer agents.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 4-(5-amino-4H-1,2,4-triazol-3-yl)benzoate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. The amino group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity. These interactions can lead to the inhibition of enzyme activity or disruption of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1H-1,2,4-triazole-3-carboxylate
- 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
- 3-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid
Uniqueness
Methyl 4-(5-amino-4H-1,2,4-triazol-3-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a benzoate ester group allows for diverse chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C10H10N4O2 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
methyl 4-(3-amino-1H-1,2,4-triazol-5-yl)benzoate |
InChI |
InChI=1S/C10H10N4O2/c1-16-9(15)7-4-2-6(3-5-7)8-12-10(11)14-13-8/h2-5H,1H3,(H3,11,12,13,14) |
InChI Key |
XAUAINLVEOLTQG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC(=NN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















